

Spectroscopic Profile of 1-Iodo-2-methylundecane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Iodo-2-methylundecane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the haloalkane **1-iodo-2-methylundecane**. The information presented herein is essential for its identification, characterization, and application in various scientific domains, including organic synthesis and drug development. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, details the experimental protocols for data acquisition, and visualizes the analytical workflow.

Spectral Data Summary

The following tables summarize the available and predicted spectral data for **1-iodo-2-methylundecane** (Molecular Formula: $C_{12}H_{25}I$, Molecular Weight: 296.23 g/mol).^[1]

Mass Spectrometry (MS) Data

Mass spectrometry of **1-iodo-2-methylundecane** reveals a fragmentation pattern characteristic of a long-chain alkyl iodide. The most prominent peaks from Gas Chromatography-Mass Spectrometry (GC-MS) analysis are presented below.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Probable Fragment
57	100% (Base Peak)	[C ₄ H ₉] ⁺
43	High	[C ₃ H ₇] ⁺
71	High	[C ₅ H ₁₁] ⁺
Note:	Data sourced from the NIST Mass Spectrometry Data Center.	

Predicted Nuclear Magnetic Resonance (NMR) Data

Due to the limited availability of experimental NMR spectra in public databases, the following data is predicted based on established principles of NMR spectroscopy and analysis of analogous iodoalkane compounds. These predictions are intended to serve as a reference for experimental verification.

1.2.1. Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~3.15	dd	2H	H-1 (CH ₂ I)
~1.75	m	1H	H-2 (CH)
~1.20 - 1.40	m	16H	H-3 to H-10 (CH ₂)
~0.95	d	3H	C2-CH ₃
~0.88	t	3H	H-11 (CH ₃)

1.2.2. Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~10	Primary	C-1 (CH ₂ I)
~38	Tertiary	C-2 (CH)
~20	Primary	C2-CH ₃
~35	Secondary	C-3 (CH ₂)
~29-32	Secondary	C-4 to C-9 (CH ₂)
~23	Secondary	C-10 (CH ₂)
~14	Primary	C-11 (CH ₃)

Predicted Infrared (IR) Spectroscopy Data

The predicted infrared absorption bands for **1-iodo-2-methylundecane** are based on the characteristic vibrational frequencies of alkyl halides and long-chain alkanes.

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
2955-2965	Strong	Asymmetric C-H Stretch	-CH ₃
2850-2860	Strong	Symmetric C-H Stretch	-CH ₃
2920-2930	Strong	Asymmetric C-H Stretch	-CH ₂ -
2850-2855	Strong	Symmetric C-H Stretch	-CH ₂ -
1450-1470	Medium	C-H Bend (Scissoring)	-CH ₂ -
1375-1385	Medium	C-H Bend (Umbrella)	-CH ₃
~1220	Medium	CH ₂ Wag	-CH ₂ I
~500-600	Strong	C-I Stretch	C-I

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
- Sample Preparation: The sample is dissolved in a volatile solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: m/z 40-550.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 500 MHz).

- **Sample Preparation:** Approximately 10-20 mg of the sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- **^1H NMR Acquisition:**
 - **Pulse Program:** Standard single-pulse experiment (zg30).
 - **Spectral Width:** 12 ppm.
 - **Acquisition Time:** 2-3 seconds.
 - **Relaxation Delay:** 1-2 seconds.
 - **Number of Scans:** 16-64, depending on sample concentration.
- **^{13}C NMR Acquisition:**
 - **Pulse Program:** Proton-decoupled pulse program (zgpg30).
 - **Spectral Width:** 240 ppm.
 - **Acquisition Time:** 1-2 seconds.
 - **Relaxation Delay:** 2-5 seconds.
 - **Number of Scans:** 1024 or more, depending on sample concentration.

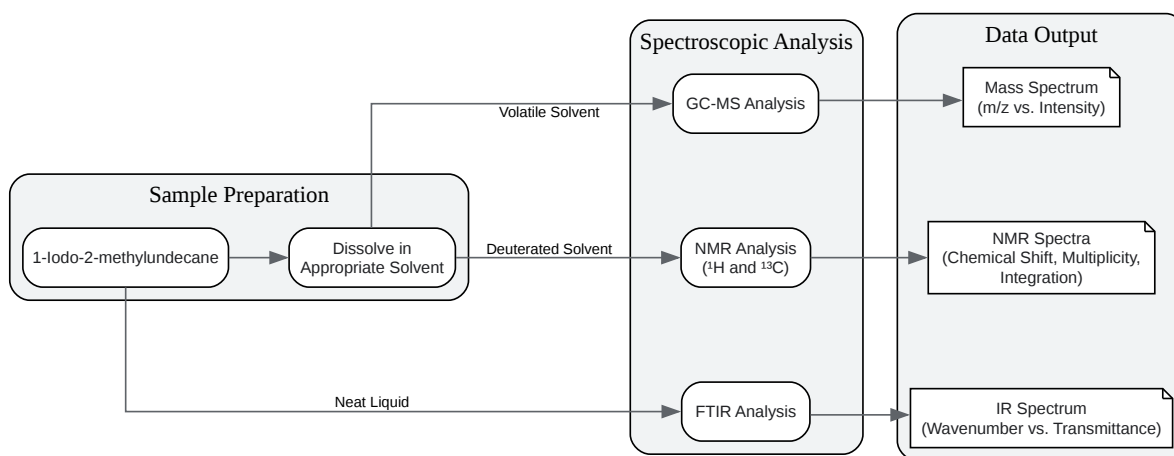
Fourier-Transform Infrared (FTIR) Spectroscopy

- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).
- **Sample Preparation:** A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- **Data Acquisition:**
 - **Spectral Range:** $4000\text{-}400\text{ cm}^{-1}$.

- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

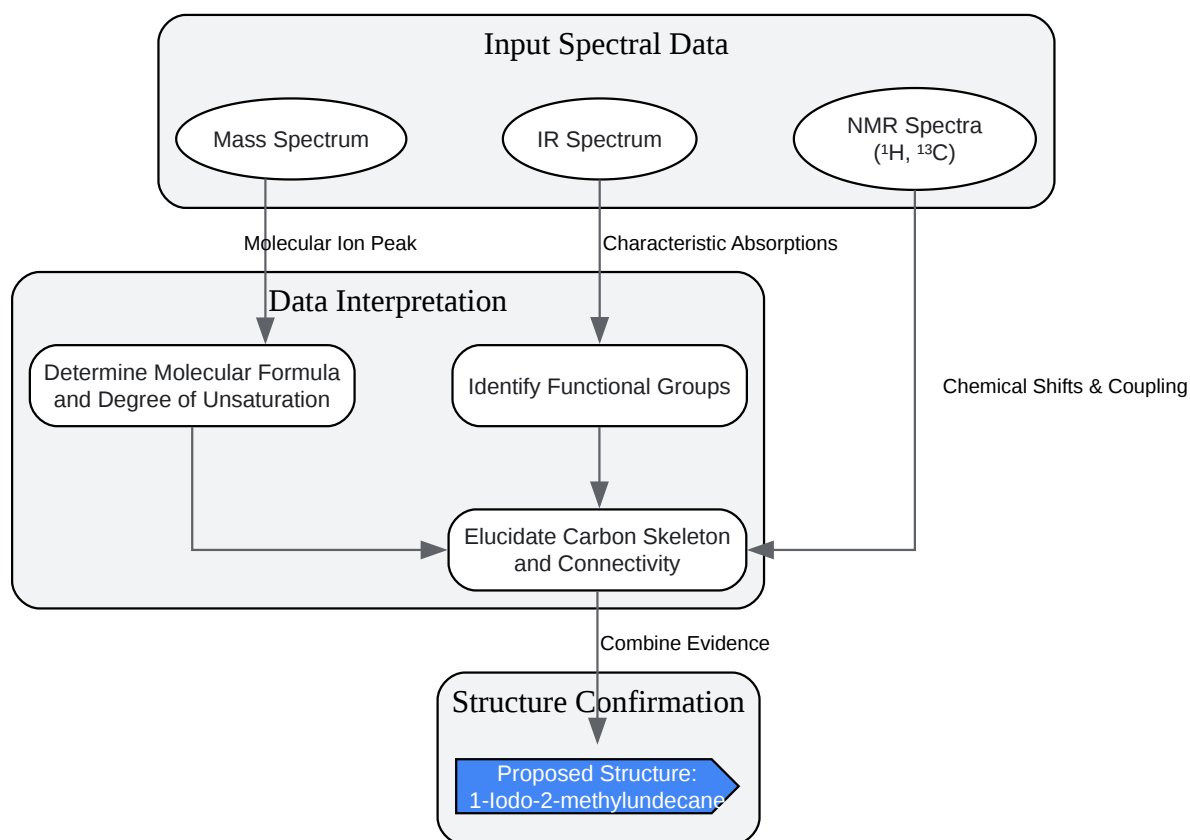
Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for spectral data acquisition and structure elucidation.



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Diagram 1: Experimental workflow for spectral data acquisition.



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Diagram 2: Logical workflow for structure elucidation from spectral data.

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References

- 1. 1-Iodo-2-methylundecane | C₁₂H₂₅I | CID 545590 - PubChem [pubchem.ncbi.nlm.nih.gov]

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